
Tesevatinib
Descripción general
Descripción
Es un inhibidor de molécula pequeña que se dirige a varias tirosina quinasas receptoras, las cuales juegan roles cruciales en la proliferación de células tumorales y la vascularización tumoral . Estos blancos incluyen el receptor del factor de crecimiento epidérmico, el receptor del factor de crecimiento epidérmico 2, el receptor del factor de crecimiento vascular endotelial y la efrina B4 .
Aplicaciones Científicas De Investigación
Tesevatinib is a multi-kinase inhibitor with therapeutic potential in various cancers and kidney diseases . It has been investigated for its effects on autosomal dominant polycystic kidney disease (ADPKD) and autosomal recessive polycystic kidney disease (ARPKD) . Additionally, it is being evaluated as a treatment for glioblastoma . this compound's mechanism of action involves the inhibition of multiple kinases, including epidermal growth factor receptors (EGFR), Src, and KDR, which are involved in the progression of these diseases .
Scientific Research Applications
This compound (TSV), previously known as XL7647, XL647, PRIM-001, and KD-019, is a multi-kinase inhibitor that is currently in phase II clinical trials for the treatment of ADPKD . The therapeutic approach of TSV is based on the concept of "combination therapy" by targeting multiple abnormal signal transduction events in PKD . TSV is a therapeutic candidate due to its inhibition profile of c-Src (pp60c-Src), which decreases the activity of both the EGFR axis and cAMP pathways. It also inhibits KDR, which will target abnormal angiogenesis necessary for cyst growth .
Polycystic Kidney Disease
This compound has been tested in rodent models of ARPKD, such as the BPK (a phenocopy) and the PCK (an orthologous rat model of ARPKD) .
- ARPKD: A phase 1 dose-finding clinical trial of this compound in patients with ARPKD was initiated in September 2017 . There are currently no FDA-approved therapies for ARPKD, and this compound is the only candidate in clinical trials for ARPKD in the United States .
- ADPKD: A phase 2 placebo-controlled clinical trial was initiated to evaluate the safety and efficacy of this compound in participants with ADPKD . this compound inhibits molecular pathways central to the progression of PKD, mediated through the inhibition of EGFR and Src family kinases . It also accumulates in the kidneys, making it a therapeutic candidate for this disease .
Cancer treatment
This compound is also being explored as a treatment option for different types of cancer .
- Glioblastoma: this compound is a potent oral brain-penetrant EGFR inhibitor being evaluated for glioblastoma therapy . In vitro studies have shown that this compound can reduce cell viability and suppress EGFR signaling in glioblastoma cell lines . In vivo studies using mouse models bearing intracranial or flank tumors showed that this compound modestly increased survival .
- Non-Small Cell Lung Cancer: this compound is in development for the treatment of non-small cell lung cancer .
Research Findings
- This compound has demonstrated the ability to inhibit molecular pathways that are central to the progression of PKD, through the inhibition of EGFR and Src family kinases .
- In a GL261 orthotopic syngeneic glioma model, this compound therapy has previously been shown to increase median survival by 20% .
- This compound has shown promising efficacy in MET-amplified gastric cancer, with savolitinib monotherapy meeting the pre-specified 6-week PFS rate and reporting an ORR of 50% .
The following table summarizes the in vitro activity of this compound against various kinases :
Kinase | IC50 (nmol/L) |
---|---|
EGFR | 0.3 |
HER2 | 16.1 |
VEGFR2 | 1.5 |
SRC | 10.3 |
Rodent Models of ARPKD
This compound was tested in two models of ARPKD, the BPK (a phenocopy), and the PCK (an orthologous rat model of ARPKD) . The effect of TSV’s inhibition of VEGFR2 or KDR during early post-natal development and renal maturation was of particular interest .
Patient-Derived Xenograft Glioblastoma Models
Mecanismo De Acción
KD019 ejerce sus efectos inhibiendo múltiples tirosina quinasas receptoras, incluyendo el receptor del factor de crecimiento epidérmico, el receptor del factor de crecimiento epidérmico 2, el receptor del factor de crecimiento vascular endotelial y la efrina B4 . Estos receptores están involucrados en vías de señalización clave que regulan la proliferación celular, la supervivencia y la angiogénesis. Al inhibir estos receptores, KD019 interrumpe estas vías, lo que lleva a una reducción de la proliferación de células tumorales y la vascularización tumoral .
Análisis Bioquímico
Biochemical Properties
Tesevatinib binds to and inhibits several tyrosine receptor kinases, including epidermal growth factor receptor (EGFR; ERBB1), epidermal growth factor receptor 2 (HER2; ERBB2), vascular endothelial growth factor receptor (VEGFR), and ephrin B4 (EphB4) . These interactions play major roles in biochemical reactions related to tumor cell proliferation and vascularization .
Cellular Effects
This compound has shown to have significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, in EGFR-amplified patient-derived glioblastoma xenograft models, this compound potently reduced cell viability and suppressed EGFR signaling .
Molecular Mechanism
This compound exerts its effects at the molecular level through several mechanisms. It inhibits the EGF, HER2, and VEGF RTKs, each of which is a target of currently approved cancer therapies . In addition, this compound inhibits EphB4, an RTK that is highly expressed in many human tumors and plays a role in promoting angiogenesis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. For instance, in a study with EGFR-amplified patient-derived glioblastoma xenograft models, this compound showed robust efficacy in vitro but relatively modest efficacy in vivo, despite a high brain-to-plasma ratio .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For example, in a study of autosomal dominant polycystic kidney disease (ADPKD), this compound was administered in daily doses of 7.5 and 15 mg/kg per day to a well-characterized bpk model of polycystic kidney disease .
Metabolic Pathways
This compound is involved in several metabolic pathways. It inhibits the EGF, HER2, and VEGF RTKs, each of which is a target of currently approved cancer therapies . These interactions can affect metabolic flux or metabolite levels.
Transport and Distribution
This compound distribution was assessed in wild-type (WT) and Mdr1a/b(-/-)Bcrp(-/-) triple knockout (TKO) FVB mice after dosing orally or via osmotic minipump . The brain-to-plasma unbound drug concentration ratios were substantially lower (WT mice, 0.03–0.08; TKO mice, 0.40–1.75) .
Métodos De Preparación
La síntesis de KD019 involucra múltiples pasos, comenzando con la preparación de la estructura central de quinazolina. La ruta sintética típicamente incluye los siguientes pasos:
Formación del Núcleo de Quinazolina: El núcleo de quinazolina se sintetiza a través de una serie de reacciones de condensación que involucran anilina y compuestos carbonílicos apropiados.
Reacciones de Sustitución: La estructura central sufre varias reacciones de sustitución para introducir grupos funcionales como metoxilo y fluoro.
Acoplamiento Final: El paso final involucra el acoplamiento del núcleo de quinazolina con una moyetad de ciclopentapirrol a través de un enlace de metoxilo.
Los métodos de producción industrial para KD019 involucrían la ampliación de estos pasos sintéticos bajo condiciones controladas para asegurar un alto rendimiento y pureza. Las condiciones de reacción como la temperatura, la presión y la elección del solvente se optimizan para lograr el producto deseado de manera eficiente.
Análisis De Reacciones Químicas
KD019 experimenta varios tipos de reacciones químicas, incluyendo:
Oxidación: KD019 puede sufrir reacciones de oxidación, particularmente en los grupos metoxilo, lo que lleva a la formación de derivados hidroxilados.
Reducción: Las reacciones de reducción pueden ocurrir en el núcleo de quinazolina, potencialmente conduciendo a la formación de derivados dihidroquinazolina.
Sustitución: Las reacciones de sustitución son comunes, especialmente en los anillos aromáticos, donde los átomos de halógeno pueden ser reemplazados por otros grupos funcionales.
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio, y varios nucleófilos para reacciones de sustitución. Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados, pero generalmente incluyen derivados hidroxilados, reducidos y sustituidos de KD019 .
Comparación Con Compuestos Similares
KD019 es único en su capacidad de dirigirse a múltiples tirosina quinasas receptoras simultáneamente, lo que lo distingue de otros inhibidores de quinasas que normalmente se dirigen a un solo receptor. Compuestos similares incluyen:
La capacidad de KD019 para inhibir múltiples receptores y penetrar la barrera hematoencefálica lo convierte en un candidato prometedor para tratar cánceres con participación del sistema nervioso central .
Actividad Biológica
Tesevatinib (also known as KD019, XL647, EXEL-7647) is a multi-kinase inhibitor primarily targeting the epidermal growth factor receptor (EGFR) and its signaling pathways. It has shown promise in treating various conditions, including glioblastoma and autosomal dominant polycystic kidney disease (ADPKD). Its mechanism of action involves inhibiting multiple kinases, which may contribute to its therapeutic effects in these diseases.
This compound acts by inhibiting key signaling pathways involved in cell proliferation and survival. It targets:
- EGFR : Inhibition leads to reduced cell viability in cancer cells.
- HER2 : Another member of the EGFR family, contributing to tumor growth.
- SRC Family Kinases : Involved in various cellular processes, including angiogenesis and metastasis.
- VEGFR2 : Plays a crucial role in angiogenesis.
Efficacy in Glioblastoma
In preclinical studies using patient-derived xenograft models of glioblastoma, this compound demonstrated potent activity:
- In vitro Studies : this compound showed an IC50 of 11 nmol/L for GBM12 and 102 nmol/L for GBM6, indicating strong inhibition of cell viability .
- In vivo Studies : While it improved median survival (23 days vs. 18 days for controls), the overall efficacy was modest, suggesting that compensatory signaling mechanisms may limit its effectiveness .
Efficacy in ADPKD
This compound has also been evaluated for its effects on kidney function in patients with ADPKD:
- Clinical Trials : A Phase 1b/2a trial showed that this compound treatment preserved kidney function as measured by estimated glomerular filtration rate (eGFR) compared to predictive models .
- Results : Over 24 months, the mean decrease in eGFR was significantly less than predicted (-6.6% vs. -13.8%), indicating a potential protective effect on renal function .
Summary of Findings from Clinical Trials
Study Type | Condition | Dosage | Key Findings |
---|---|---|---|
Phase 1b/2a Trial | ADPKD | 50 mg QD | Preservation of kidney function; eGFR decline less than predicted |
Preclinical Study | Glioblastoma | Variable | Potent inhibition of cell viability; modest survival benefit in vivo |
Case Study 1: Glioblastoma Patient-Derived Models
A study assessed this compound's efficacy in glioblastoma using xenograft models. The results indicated that while this compound effectively reduced tumor cell viability in vitro, its impact on survival in vivo was limited due to compensatory mechanisms within the tumor microenvironment .
Case Study 2: ADPKD Patient Cohort
In a cohort study involving ADPKD patients treated with this compound, significant improvements were noted in kidney function metrics over a two-year period. Patients exhibited a slower decline in eGFR compared to matched controls, suggesting that this compound may mitigate disease progression effectively .
Propiedades
IUPAC Name |
7-[[(3aS,6aR)-2-methyl-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-5-yl]methoxy]-N-(3,4-dichloro-2-fluorophenyl)-6-methoxyquinazolin-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25Cl2FN4O2/c1-31-9-14-5-13(6-15(14)10-31)11-33-21-8-19-16(7-20(21)32-2)24(29-12-28-19)30-18-4-3-17(25)22(26)23(18)27/h3-4,7-8,12-15H,5-6,9-11H2,1-2H3,(H,28,29,30)/t13?,14-,15+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVXKQKFEHMGHSL-GOOCMWNKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2CC(CC2C1)COC3=C(C=C4C(=C3)N=CN=C4NC5=C(C(=C(C=C5)Cl)Cl)F)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C[C@H]2CC(C[C@H]2C1)COC3=C(C=C4C(=C3)N=CN=C4NC5=C(C(=C(C=C5)Cl)Cl)F)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25Cl2FN4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201336925 | |
Record name | Tesevatinib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201336925 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
491.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Tesevatinib inhibits the EGF, HER2, and VEGF RTKs, each of which is a target of currently approved cancer therapies. In addition, tesevatinib inhibits EphB4, an RTK that is highly expressed in many human tumors and plays a role in promoting angiogenesis. In a broad array of preclinical tumor models including breast, lung, colon and prostate cancer, XL647 demonstrated potent inhibition of tumor growth and causes tumor regression. In cell culture models, tesevatinib retains significant potency against mutant EGFRs that are resistant to current EGFR inhibitors. | |
Record name | Tesevatinib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11973 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
781613-23-8 | |
Record name | Tesevatinib [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0781613238 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tesevatinib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11973 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Tesevatinib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201336925 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TESEVATINIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F6XM2TN5A1 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.